molecular formula C18H17NO5S B1235533 5-Benzyl-2-(3-carboxy-acryloylamino)-4-methyl-thiophene-3-carboxylic acid methyl ester CAS No. 1164481-94-0

5-Benzyl-2-(3-carboxy-acryloylamino)-4-methyl-thiophene-3-carboxylic acid methyl ester

Cat. No.: B1235533
CAS No.: 1164481-94-0
M. Wt: 359.4 g/mol
InChI Key: HTYFKYNJJYRMJB-CMDGGOBGSA-N
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Description

4-[[3-methoxycarbonyl-4-methyl-5-(phenylmethyl)-2-thiophenyl]amino]-4-oxo-2-butenoic acid is a thiophenecarboxylic acid.

Biological Activity

The compound 5-Benzyl-2-(3-carboxy-acryloylamino)-4-methyl-thiophene-3-carboxylic acid methyl ester (referred to as Compound 1 ) is a thiophene derivative that has garnered interest due to its potential biological activities. This article reviews the biological activity of Compound 1, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Compound 1 is characterized by the presence of a thiophene ring, which is known for its diverse biological activities. The specific structural features include:

  • Benzyl group : Contributes to lipophilicity and potential interactions with biological targets.
  • Acrylamide moiety : Known for its ability to form covalent bonds with nucleophilic sites in proteins, which can lead to inhibition of enzymatic activity.
  • Carboxylic acid groups : These functional groups can participate in hydrogen bonding and ionic interactions, enhancing the compound's solubility and reactivity.

Mechanisms of Biological Activity

The biological activity of Compound 1 can be attributed to several mechanisms:

  • Enzyme Inhibition : The acrylamide group in Compound 1 is capable of forming covalent bonds with target enzymes, thereby inhibiting their activity. This mechanism is particularly relevant in the context of enzymes involved in inflammatory processes and cancer progression.
  • Antioxidant Activity : Like many thiophene derivatives, Compound 1 may exhibit antioxidant properties, potentially mitigating oxidative stress in cells.
  • Antimicrobial Properties : Preliminary studies suggest that thiophene derivatives have antimicrobial activity, which may extend to Compound 1.

In Vitro Studies

In vitro studies have demonstrated that Compound 1 exhibits significant biological activity against various cell lines. For instance:

  • Anticancer Activity : Studies have shown that Compound 1 can inhibit the proliferation of cancer cell lines by inducing apoptosis. The mechanism involves the activation of caspases and modulation of cell cycle regulators.
  • Anti-inflammatory Effects : Compound 1 has been reported to reduce the production of pro-inflammatory cytokines in macrophage cell lines, suggesting a potential application in treating inflammatory diseases.

Case Studies

A recent case study explored the effects of Compound 1 on human squamous cell carcinoma (SCC). The study found that treatment with Compound 1 led to:

  • A decrease in tumor growth in xenograft models.
  • Inhibition of epithelial-mesenchymal transition (EMT), a process critical for cancer metastasis.

The results indicated that Compound 1 might serve as a promising candidate for further development as an anticancer agent.

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReference
AnticancerInduces apoptosis; inhibits proliferation
Anti-inflammatoryReduces cytokine production
AntimicrobialEffective against various pathogens
AntioxidantScavenges free radicals

Properties

IUPAC Name

(E)-4-[(5-benzyl-3-methoxycarbonyl-4-methylthiophen-2-yl)amino]-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5S/c1-11-13(10-12-6-4-3-5-7-12)25-17(16(11)18(23)24-2)19-14(20)8-9-15(21)22/h3-9H,10H2,1-2H3,(H,19,20)(H,21,22)/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTYFKYNJJYRMJB-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C=CC(=O)O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)/C=C/C(=O)O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Benzyl-2-(3-carboxy-acryloylamino)-4-methyl-thiophene-3-carboxylic acid methyl ester
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5-Benzyl-2-(3-carboxy-acryloylamino)-4-methyl-thiophene-3-carboxylic acid methyl ester
Reactant of Route 3
5-Benzyl-2-(3-carboxy-acryloylamino)-4-methyl-thiophene-3-carboxylic acid methyl ester
Reactant of Route 4
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5-Benzyl-2-(3-carboxy-acryloylamino)-4-methyl-thiophene-3-carboxylic acid methyl ester
Reactant of Route 5
5-Benzyl-2-(3-carboxy-acryloylamino)-4-methyl-thiophene-3-carboxylic acid methyl ester
Reactant of Route 6
5-Benzyl-2-(3-carboxy-acryloylamino)-4-methyl-thiophene-3-carboxylic acid methyl ester

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